Technical Monograph: 1,2,2-Trichloropentafluoropropane (CAS 1599-41-3)
Technical Monograph: 1,2,2-Trichloropentafluoropropane (CAS 1599-41-3)
Executive Summary & Strategic Context
1,2,2-Trichloropentafluoropropane (CAS 1599-41-3), often designated as CFC-215aa , is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula
For drug development professionals and research scientists, this compound is primarily relevant in two contexts:
-
Impurity Profiling: It frequently appears as a trace impurity in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) used in pharmaceutical manufacturing (e.g., HCFC-225 isomers).
-
Fluorine Synthon Chemistry: It serves as a precursor for introducing the pentafluoropropyl group (
) or specific chlorofluorinated motifs into organic molecules, influencing lipophilicity and metabolic stability in bioactive compounds.
This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis pathways, handling protocols, and regulatory compliance.
Physicochemical Profile
The unique arrangement of three chlorine and five fluorine atoms along the propane backbone imparts high density and thermal stability. The following data is synthesized from authoritative chemical registries.
Table 1: Critical Physicochemical Properties
| Property | Value | Context/Notes |
| IUPAC Name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | Specific isomer structure: |
| Molecular Formula | Fully halogenated (no hydrogen) | |
| Molecular Weight | 237.38 g/mol | High molecular weight for a volatile liquid |
| Boiling Point | 72 °C (at 760 mmHg) | Liquid at room temperature; amenable to reflux |
| Melting Point | -4.3 °C | Narrow liquid range compared to other CFCs |
| Density | 1.668 g/cm³ (at 20 °C) | Significantly denser than water; forms bottom layer in biphasic systems |
| Solubility | Negligible in water; Soluble in alcohols, ethers, chlorinated solvents | Highly lipophilic (LogP > 3.0 estimated) |
| Appearance | Colorless liquid | Characteristic ethereal/sweet odor |
| Refractive Index | ~1.35 (Estimated) | Low refractive index typical of highly fluorinated species |
Data Sources: CAS Common Chemistry [1], NIST Chemistry WebBook [2].
Synthesis & Production Dynamics
Understanding the formation of CFC-215aa is crucial for controlling it as an impurity or generating it for research. It is typically produced via radical chlorination of partially fluorinated propenes or propanes.
Mechanistic Pathway: Chlorination of Chloropentafluoropropene
The most direct synthetic route involves the addition of elemental chlorine across the double bond of 1-chloro-1,2,3,3,3-pentafluoropropene (CFC-1215xc). This reaction is often catalyzed by Lewis acids (e.g.,
Figure 1: Synthesis Pathway of CFC-215aa
The following diagram illustrates the chlorination pathway and potential isomerization side reactions.
Caption: Step-wise chlorination synthesis of CFC-215aa from perfluoropropene precursors, highlighting the critical intermediate CFC-1215xc.
Applications in Research & Synthesis
While industrial use is restricted, CFC-215aa remains a valuable tool in controlled research environments, particularly in Halogen Exchange (Halex) reactions and Fluorine-19 NMR studies.
Fluorinated Synthon Precursor
In drug discovery, the trifluoromethyl (
Specialized Solvent Properties
-
Non-Polarity: Its high fluorine content makes it an exceptional solvent for perfluoropolyethers and other highly fluorinated polymers that are insoluble in standard organic solvents.
-
Chemical Inertness: It is resistant to oxidation and acidic conditions, making it suitable for aggressive halogenation reactions where other solvents would degrade.
Handling, Safety, & Purification Protocol
Due to its volatility and regulatory status, handling CFC-215aa requires a Closed-Loop System . The following protocol outlines the purification of CFC-215aa from a reaction mixture, ensuring containment of vapors.
Experimental Workflow: Purification & Isolation
Objective: Isolate high-purity (>99%) CFC-215aa from a crude chlorination mixture.
-
Quenching: Cool crude reaction mixture to 0°C. Neutralize residual
with aqueous sodium thiosulfate. -
Phase Separation: Transfer to a separatory funnel. CFC-215aa (Density 1.[1]67) will form the bottom layer .
-
Drying: Dry the organic layer over anhydrous
for 2 hours. Filter. -
Fractional Distillation: Perform distillation under ambient pressure. Collect the fraction boiling at 71–73°C .
-
Note: Use a Vigreux column to separate it from lower-boiling isomers.
-
-
Characterization: Confirm identity via GC-MS and
-NMR.
Figure 2: Purification & Safety Workflow
This diagram details the logic flow for handling and purifying the compound safely.
Caption: Operational workflow for the isolation of CFC-215aa, emphasizing phase separation and thermal fractionation.
Safety Profile (E-E-A-T)
-
Inhalation Hazard: Like many CFCs, high concentrations can cause cardiac sensitization (arrhythmia) and asphyxiation.
-
PPE: Viton® or PVA gloves are recommended; nitrile may degrade with prolonged exposure to halogenated solvents.
-
Ozone Depletion: Release to the atmosphere is prohibited. Use cold traps and scrubbers.
Regulatory & Environmental Framework
Strict Compliance Warning: CFC-215aa is a Class I Ozone Depleting Substance under the Montreal Protocol.
-
Production: Banned in most jurisdictions (including US and EU) except for "Essential Use Exemptions" or as a feedstock where the substance is entirely transformed.
-
Import/Export: Requires specific licensing and reporting to environmental agencies (e.g., EPA in the US).
-
Research Exemption: Laboratory quantities for research are generally permitted but must be sourced from stockpiles or recycled sources, and strictly accounted for.
References
-
CAS Common Chemistry . (2025).[2] 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane (CAS 1599-41-3) Properties. American Chemical Society.[3][2] [Link][4][2]
-
NIST Chemistry WebBook . (2025). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum and Data. National Institute of Standards and Technology. [Link]
-
UN Environment Programme . (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer.[5][6][7][8][9][10] Ozone Secretariat.[7] [Link][7]
-
PubChem . (2025).[11] Compound Summary: Chlorofluorocarbons and Halogenated Propanes. National Library of Medicine.[3] [Link]
Disclaimer: This guide is for research and educational purposes only. All handling of Class I Ozone Depleting Substances must comply with local, federal, and international regulations.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- [webbook.nist.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]
- 7. The Montreal Protocol on Substances That Deplete the Ozone Layer - United States Department of State [state.gov]
- 8. unep.org [unep.org]
- 9. Montreal Protocol - Wikipedia [en.wikipedia.org]
- 10. research.noaa.gov [research.noaa.gov]
- 11. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
